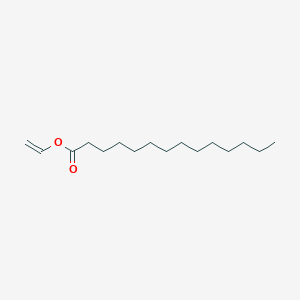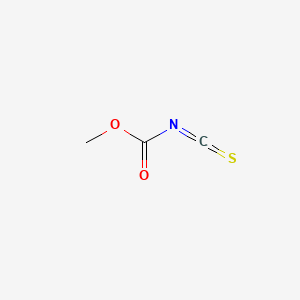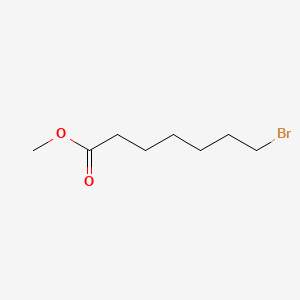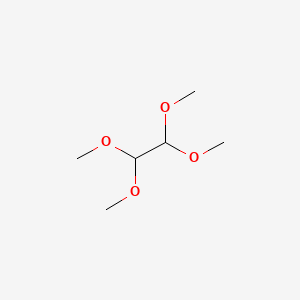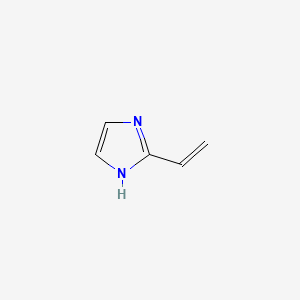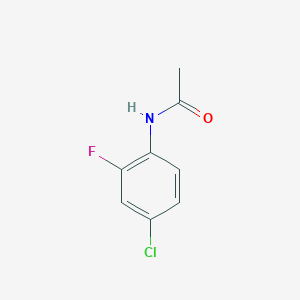
4'-Chloro-2'-fluoroacetanilide
Übersicht
Beschreibung
4’-Chloro-2’-fluoroacetanilide is a chemical compound with the molecular formula C8H7ClFNO . It appears as a white to light yellow to light red powder or crystal .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2’-fluoroacetanilide consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an acetamide group . The average mass of the molecule is 187.599 Da .Physical And Chemical Properties Analysis
4’-Chloro-2’-fluoroacetanilide is a solid at 20 degrees Celsius . It has a melting point range of 155.0 to 159.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
On-line Reaction Monitoring
- Study: Lithiation of halogen substituted acetanilides, including 4'-Chloro-2'-fluoroacetanilide, has been monitored using calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy. This study provides insights into the reaction paths and product structures of these compounds (Godany, Neuhold, & Hungerbühler, 2011).
Synthesis of Pesticides
- Study: The compound has been used as an intermediate in the synthesis of highly effective herbicides. This highlights its utility in agricultural chemical production (Xu, Du, & Gu, 2003).
Metabolism and Hydroxylation Studies
- Study: Investigations into the hydroxylation of halogen substituted anilines and acetanilides, including 4'-Chloro-2'-fluoroacetanilide, have been conducted to understand their metabolic pathways (Daly, Guroff, Udenfriend, & Witkop, 1968).
Asymmetrically Substituted Aminohalogenobenzimidazoles
- Study: The compound has been used in the synthesis of asymmetrically substituted aminohalogenobenzimidazoles, which are important in various chemical processes (Camarasa, Coe, Jones, & Walker, 1987).
Studies in Molecular Rearrangement
- Study: Research on the acid-catalysed rearrangement of N-chloroacetanilide, including derivatives like 4'-Chloro-2'-fluoroacetanilide, provides valuable insights into molecular behavior under different conditions (Nadi, Hickinbottom, & Wasif, 1970).
Quantum Mechanical Computation and Spectroscopy
- Study: Detailed quantum mechanical computation and spectroscopic analysis of similar compounds like 2-Bromo-4-fluoroacetanilide offer insights into molecular behavior and interactions (Arulaabaranam, Muthu, Mani, & Sevvanthi, 2020).
Synthesis of Fluorophenols
- Study: 4'-Chloro-2'-fluoroacetanilide has been utilized in the synthesis of fluorophenols, demonstrating its role in the creation of important chemical compounds (Bienvenu et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKNSAEOVXHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357409 | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoroacetanilide | |
CAS RN |
59280-70-5 | |
| Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


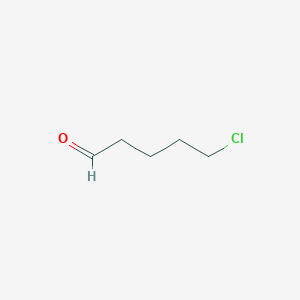

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

